![molecular formula C11H16O2 B14595400 Bicyclo[3.3.3]undecane-2,6-dione CAS No. 61206-14-2](/img/structure/B14595400.png)
Bicyclo[3.3.3]undecane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[333]undecane-2,6-dione is an organic compound with the molecular formula C₁₁H₁₆O₂ It is a bicyclic ketone, characterized by its unique structure consisting of two fused cyclohexane rings with a ketone group at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.3]undecane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the ketone groups. Another method includes the intramolecular cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Bicyclo[3.3.3]undecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include diols and alcohols.
Substitution: Products vary depending on the nucleophile used, but can include alkylated or arylated derivatives.
科学的研究の応用
Bicyclo[3.3.3]undecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of bicyclo[3.3.3]undecane-2,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Similar in structure but with a different arrangement of carbon atoms.
Norbornane (Bicyclo[2.2.1]heptane): A bicyclic compound with a smaller ring system.
Uniqueness
Bicyclo[3.3.3]undecane-2,6-dione is unique due to its specific ring structure and the presence of ketone groups at the 2 and 6 positions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
特性
CAS番号 |
61206-14-2 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
bicyclo[3.3.3]undecane-2,6-dione |
InChI |
InChI=1S/C11H16O2/c12-10-7-5-9-3-1-2-8(10)4-6-11(9)13/h8-9H,1-7H2 |
InChIキー |
HXRILTBPSRMYIB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(=O)C(C1)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


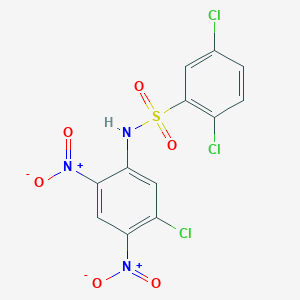
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
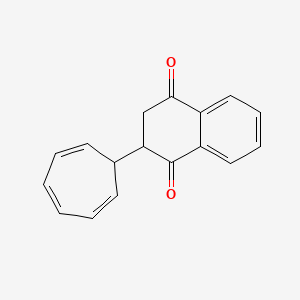
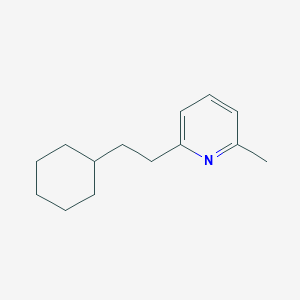
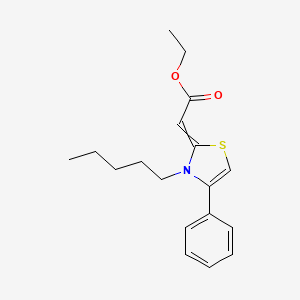
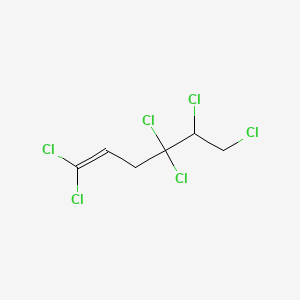
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
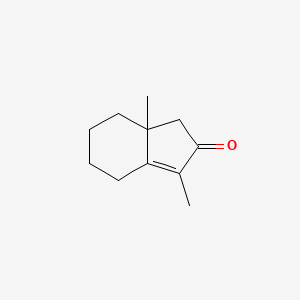
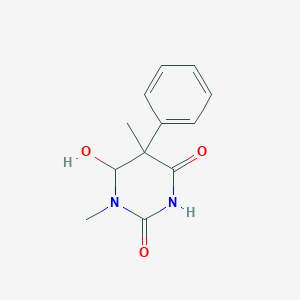
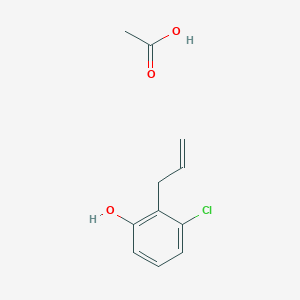
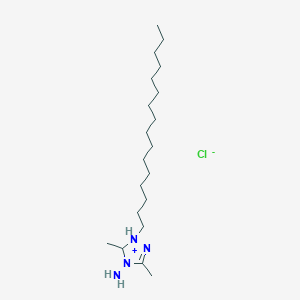
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
